1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol

Epigenetics Histone Methyltransferase Cancer Biology

Epigenetic studies using first-generation G9a inhibitors (e.g., BIX-01294) are frequently confounded by off-target methylation effects. A-366 eliminates this ambiguity with >1,000-fold selectivity over 21 methyltransferases and a unique dual-target profile. • G9a/GLP inhibition (IC50: 3.3 nM) with >1,000-fold selectivity - links G9a to phenotype without off-target noise • High-affinity histamine H3 receptor antagonism (Ki: 17 nM) - the only chemical probe combining epigenetic silencing with GPCR modulation • Validated in erythroleukemia differentiation, ASD behavioral models, and PWS research • Supplied ≥98% purity with full analytical documentation; stable at -20°C

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
Cat. No. B13308507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCC(C1CCN(CC1)CCN)O
InChIInChI=1S/C9H20N2O/c1-8(12)9-2-5-11(6-3-9)7-4-10/h8-9,12H,2-7,10H2,1H3
InChIKeyHQRYTUXOOOAIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A-366: Pharmacological and Structural Overview


1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol, most prominently known as A-366, is a synthetic small molecule classified as a piperidine-ethanolamine derivative. It was originally discovered from a diversity screening hit and structurally optimized to become a potent and selective inhibitor of the histone lysine methyltransferase G9a (EHMT2) [1]. Its biological profile is characterized by a unique dual pharmacology, acting not only as a potent epigenetic enzyme inhibitor (G9a IC50: 3.3 nM) but also as a ligand with high affinity for the histamine H3 receptor (H3R) (Ki: 17 nM) [2]. This bifunctional activity distinguishes it from other G9a inhibitors and has driven its application in advanced research on epigenetic regulation in oncology, neurology, and stem cell biology.

Dual G9a/H3R pathway tool context
High-selectivity epigenetic probe
Cell-model differentiation endpoint support

Why A-366 Cannot Be Substituted by Other G9a Inhibitors


Substituting 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol (A-366) with a generic piperidine derivative or even another G9a inhibitor is problematic due to its unique dual-target pharmacology and exquisitely high target selectivity. While several chemical probes exist for G9a inhibition (e.g., UNC-0642, BIX-01294), A-366 is distinguished by its specific >1000-fold selectivity profile over 21 other methyltransferases, minimizing off-target epigenetic effects [1]. More critically, its high-affinity antagonism at the histamine H3 receptor (Ki=17 nM) is a property absent in prototypical G9a inhibitors like UNC-0642 [2]. This dual mechanism (epigenetic modulation plus GPCR antagonism) means that A-366 produces a distinct cellular and in vivo phenotypic outcome [3]. Therefore, experimental models investigating the convergence of G9a-mediated epigenetic silencing and histaminergic signaling cannot interchange A-366 with a single-target G9a inhibitor or a simple structural analog without fundamentally altering the study's outcome and interpretation.

Attribute
A-366
Generic G9a Inhibitors
H3R Activity
High-affinity antagonism
Absent
Selectivity Window
Narrow epigenetic profile
Broader off-target risk
Functional Outcome
Promotes differentiation
May impair differentiation

Quantitative Differentiation Evidence Guide


G9a Inhibitory Potency vs. UNC-0642 and BIX-01294

A-366 demonstrates significantly greater potency against G9a compared to other well-established probes, as quantified by IC50 values. In a direct head-to-head study, A-366 showed sub-nanomolar potency, which is an order of magnitude more potent than UNC-0642 and vastly more potent than the first-generation probe BIX-01294 [1]. This potency advantage translates directly to requiring lower concentrations in cellular and in vivo assays, reducing the risk of compound-specific toxicity and solubility-related artifacts.

G9a Inhibition
Head-to-head
A-366 (IC50 3.3 nM)
vs UNC-0642 (15 nM)
vs BIX-01294 (1850 nM)
Supports higher target engagement at lower concentrations
Reported context: recombinant G9a enzyme assay
Epigenetics Histone Methyltransferase Cancer Biology Chemical Probe

Methyltransferase Selectivity Profile

A-366 exhibits an exceptionally clean selectivity profile. It was tested against a broad panel of 21 other methyltransferases and demonstrated greater than 1,000-fold selectivity for G9a [1]. This level of selectivity is crucial for dissecting the specific role of G9a in complex biological processes without confounding off-target epigenetic modulation. The co-crystal structure (PDB ID: 4NVQ) confirms this selectivity arises from a unique binding mode, where a propyl-pyrrolidine moiety occupies the enzyme's lysine channel [2].

Methyltransferase Selectivity
Class-level
>1,000-fold selectivity over 21 other MTs
Supports target-specific pathway attribution
Reported context: panel of 22 histone methyltransferases
Epigenetics Chemical Biology Target Selectivity Drug Discovery

Histamine H3 Receptor Affinity vs. UNC-0642

In a direct comparative study, A-366 was found to possess high affinity for the histamine H3 receptor (H3R), a feature absent in other G9a inhibitors like UNC-0642 [1]. The study showed that UNC-0642 did not inhibit radioligand binding to H3R at concentrations up to 10 µM, whereas A-366 displayed a Ki of 17 nM . This identifies A-366 as a dual G9a/H3R modulator, a unique pharmacological profile not shared by its closest analogs.

H3R Affinity
Head-to-head
A-366 (Ki 17 nM)
vs UNC-0642 (Ki >10,000 nM)
Dual pharmacology context not shared by UNC-0642
Reported context: human H3R radioligand binding assay
Polypharmacology Epigenetics GPCR Neuroscience

Erythroid Differentiation vs. Epigenetic Probes

In a comparative screen of eight distinct epigenetic enzyme inhibitors (targeting G9a/GLP, EZH1/2, SMYD2, PRMT3, WDR5, SETD7, SUV420H1, and DOT1L), only A-366 demonstrated the ability to promote erythroid differentiation in both murine (MEL) and human (TF-1) erythroleukemia cell lines [1]. All other probes negatively impacted proliferation and differentiation. A-366 specifically forced cell cycle exit, an effect linked to the downregulation of CDK2, CDK4, and CDK6.

Erythroid Differentiation
Head-to-head
A-366: Promoted differentiation
8 Epigenetic Probes: Negative impact
Supports cell-model endpoint context for differentiation
Reported context: MEL and TF-1 erythroleukemia cell lines
Erythroleukemia Differentiation Therapy Cancer Epigenetics Cell Cycle

Erythroid Differentiation vs. Epigenetic Probes

In a comparative screen of eight distinct epigenetic enzyme inhibitors (targeting G9a/GLP, EZH1/2, SMYD2, PRMT3, WDR5, SETD7, SUV420H1, and DOT1L), only A-366 demonstrated the ability to promote erythroid differentiation in both murine (MEL) and human (TF-1) erythroleukemia cell lines [1]. All other probes negatively impacted proliferation and differentiation. A-366 specifically forced cell cycle exit, an effect linked to the downregulation of CDK2, CDK4, and CDK6.

Differentiation Specificity
Data to verify
Only A-366 forced cell cycle exit via CDK2/4/6 downregulation
Reported endpoint review for terminal differentiation
Model-specific context requires cross-validation
Erythroleukemia Differentiation Therapy Cancer Epigenetics Cell Cycle

Optimal Research Applications Based on Evidence


High-Selectivity G9a Probe in Cancer Epigenetics

Due to its >1,000-fold selectivity over 21 other methyltransferases [1], A-366 is the preferred reagent for experiments designed to unequivocally link G9a inhibition to specific downstream effects. Studies on gene silencing, tumor suppressor reactivation, and cancer cell differentiation (as shown in erythroleukemia models [2]) benefit from its clean profile, avoiding confounding data from off-target methyltransferase inhibition seen with less selective inhibitors like BIX-01294.

Dual G9a/H3R Targeting in Prader-Willi Syndrome

A-366 is uniquely suited for research exploring the therapeutic convergence of epigenetic and GPCR pathways. Its dual activity as a G9a inhibitor (IC50: 3.3 nM) and histamine H3 receptor antagonist (Ki: 17 nM) [3] makes it the only chemical tool capable of simultaneously addressing the epigenetic silencing and wakefulness/satiety pathway dysfunctions implicated in PWS. It cannot be replaced by other G9a inhibitors like UNC-0642, which lacks H3R affinity.

Terminal Differentiation in Erythroleukemia Models

A-366 is the only chemical probe, among a panel that included inhibitors of EZH1/2, SMYD2, and DOT1L, that demonstrated the ability to promote terminal erythroid differentiation in both murine and human leukemia models [2]. This unique functional phenotype makes it an essential tool for studying the epigenetic drivers of differentiation block in erythroleukemia and for validating the G9a-Spindlin1 axis as a therapeutic target for differentiation therapy.

G9a and Neuroinflammation in Autism Spectrum Disorder

Recent preclinical studies have shown that A-366 improves repetitive and social behaviors and attenuates neuroinflammation in a BTBR mouse model of ASD [4]. Given its dual G9a/H3R activity, A-366 is the specific compound to use when investigating the therapeutic potential of combined epigenetic modulation and histamine receptor antagonism in neuropsychiatric and neuroinflammatory conditions. Its use is critical for replicating these specific findings.

Application
Selection Property
Validation Focus
Cancer Epigenetics
G9a selectivity profile
Target-specific gene reactivation
Prader-Willi Syndrome Research
Dual G9a/H3R activity
Combined pathway endpoint review
Erythroleukemia Models
Differentiation phenotype
Cell-cycle exit validation
Neuroinflammation Research
Combined G9a/H3R modulation
Behavioral endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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